Di-tert-pentyl succinate

Catalog No.
S3345580
CAS No.
77106-39-9
M.F
C14H26O4
M. Wt
258.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Di-tert-pentyl succinate

CAS Number

77106-39-9

Product Name

Di-tert-pentyl succinate

IUPAC Name

bis(2-methylbutan-2-yl) butanedioate

Molecular Formula

C14H26O4

Molecular Weight

258.35 g/mol

InChI

InChI=1S/C14H26O4/c1-7-13(3,4)17-11(15)9-10-12(16)18-14(5,6)8-2/h7-10H2,1-6H3

InChI Key

PLXGRQSQSTVVQP-UHFFFAOYSA-N

SMILES

CCC(C)(C)OC(=O)CCC(=O)OC(C)(C)CC

Canonical SMILES

CCC(C)(C)OC(=O)CCC(=O)OC(C)(C)CC

Di-tert-pentyl succinate is an organic compound classified as a diester of succinic acid. Its chemical formula is C14H26O4C_{14}H_{26}O_{4} and it has a molecular weight of 258.35 g/mol. The structure consists of two tert-pentyl groups attached to a succinate backbone, which contributes to its unique properties. The compound is characterized by its clear, colorless liquid state at room temperature and exhibits a high degree of stability due to the steric hindrance provided by the bulky tert-pentyl groups .

Typical of esters, including hydrolysis, transesterification, and esterification. In hydrolysis, the compound reacts with water in the presence of an acid or base catalyst to yield succinic acid and tert-pentanol. During transesterification, di-tert-pentyl succinate can react with other alcohols to form new esters while releasing tert-pentanol. These reactions are facilitated by heating and the presence of catalysts, such as sodium or lithium alkoxides .

The synthesis of di-tert-pentyl succinate typically involves the transesterification of dimethyl or diethyl succinate with tert-pentanol. The process requires a catalyst, such as lithium or sodium, and is conducted under reflux conditions. The reaction proceeds by distilling off the methanol or ethanol formed during the process, allowing for the efficient conversion of starting materials into the desired diester product .

A typical procedure includes:

  • Mixing dimethyl succinate with tert-pentanol.
  • Adding a catalytic amount of lithium or sodium.
  • Heating the mixture to reflux while continuously removing the alcohol formed.
  • Isolating di-tert-pentyl succinate through distillation.

Di-tert-pentyl succinate shares structural similarities with other alkyl esters of succinic acid but differs primarily in its bulky tert-pentyl substituents. Here are some comparable compounds:

Compound NameChemical FormulaMolecular WeightUnique Features
Di-tert-butyl succinateC12H22O4C_{12}H_{22}O_{4}230.30 g/molContains tert-butyl groups
Dibutyl succinateC12H22O4C_{12}H_{22}O_{4}230.30 g/molContains butyl groups
Diethyl succinateC10H18O4C_{10}H_{18}O_{4}202.25 g/molContains ethyl groups
Di-isobutyl succinateC14H26O4C_{14}H_{26}O_{4}258.35 g/molContains isobutyl groups

Uniqueness: Di-tert-pentyl succinate stands out due to its larger tert-pentyl groups which provide enhanced steric hindrance compared to other similar compounds, potentially influencing its reactivity and physical properties.

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 83 companies from 1 notifications to the ECHA C&L Inventory.;
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Wikipedia

Bis(2-methylbutan-2-yl) butanedioate

Dates

Modify: 2023-07-26

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